molecular formula C10H16ClNO2 B3099253 (S)-1-(3,5-dimethoxyphenyl)ethanamine hydrochloride CAS No. 1353006-50-4

(S)-1-(3,5-dimethoxyphenyl)ethanamine hydrochloride

Cat. No.: B3099253
CAS No.: 1353006-50-4
M. Wt: 217.69
InChI Key: YUPSTPMVIYAHMF-FJXQXJEOSA-N
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Description

(S)-1-(3,5-Dimethoxyphenyl)ethanamine hydrochloride is a chiral amine derivative featuring a 3,5-dimethoxyphenyl group attached to an ethylamine backbone, with the (S)-enantiomer configuration. The hydrochloride salt form enhances its stability and solubility, making it suitable for pharmaceutical and synthetic applications.

Properties

IUPAC Name

(1S)-1-(3,5-dimethoxyphenyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2.ClH/c1-7(11)8-4-9(12-2)6-10(5-8)13-3;/h4-7H,11H2,1-3H3;1H/t7-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUPSTPMVIYAHMF-FJXQXJEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)OC)OC)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=CC(=C1)OC)OC)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(3,5-dimethoxyphenyl)ethanamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 3,5-dimethoxybenzaldehyde.

    Reductive Amination: The aldehyde group is converted to the corresponding amine via reductive amination using a suitable amine source and a reducing agent such as sodium cyanoborohydride.

    Resolution: The racemic mixture of the amine is resolved into its enantiomers using chiral resolution techniques, such as crystallization with a chiral acid.

    Hydrochloride Formation: The free base of the (S)-enantiomer is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, and the use of industrial-scale equipment for synthesis, resolution, and purification.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3,5-dimethoxyphenyl)ethanamine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or oximes.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of imines or oximes.

    Reduction: Formation of alcohols or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(S)-1-(3,5-dimethoxyphenyl)ethanamine hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(3,5-dimethoxyphenyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a ligand, binding to these targets and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Pattern Variations

Methoxy vs. Fluoro Substituents
  • (S)-1-(3,5-Difluorophenyl)ethanamine hydrochloride (CAS 321429-49-6):
    • Structural Difference : Replaces methoxy (-OCH₃) groups with fluorine atoms.
    • Impact : Fluorine’s electron-withdrawing nature reduces electron density on the aromatic ring, altering reactivity and binding affinity compared to methoxy’s electron-donating effect.
    • Similarity Score : 0.97 (vs. target compound) .
Positional Isomerism
  • (S)-1-(2,4-Dimethoxyphenyl)ethanamine hydrochloride (CAS 1929526-23-7):
    • Structural Difference : Methoxy groups at positions 2 and 4 instead of 3 and 3.
    • Impact : Altered steric and electronic properties influence solubility and intermolecular interactions .

Chain Length Modifications

  • (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine hydrochloride: Structural Difference: Ethylamine backbone extended to propylamine.

Enantiomeric Comparisons

  • (R)-1-(3,5-Dimethoxyphenyl)ethanamine hydrochloride (CAS 1257106-72-1):
    • Structural Difference : (R)-enantiomer configuration.
    • Impact : Differential biological activity due to chiral recognition in enzyme or receptor binding .

Data Tables: Key Comparative Properties

Table 1. Substituent Effects on Physicochemical Properties

Compound Name CAS Number Substituents Molecular Weight Similarity Score Key Property Differences
(S)-1-(3,5-Dimethoxyphenyl)ethanamine HCl 1353006-50-4 3,5-OCH₃ 229.69 1.00 High solubility in polar solvents
(S)-1-(3,5-Difluorophenyl)ethanamine HCl 321429-49-6 3,5-F 193.62 0.97 Reduced electron density
(R)-1-(3,5-Dimethoxyphenyl)ethanamine HCl 1257106-72-1 3,5-OCH₃ (R-config) 229.69 N/A Enantioselective binding

Chiral Resolution Studies

  • The (S)-enantiomer demonstrates higher binding affinity to serotonin receptors compared to the (R)-form, as inferred from analogous fluorophenyl derivatives .

Biological Activity

(S)-1-(3,5-dimethoxyphenyl)ethanamine hydrochloride, also known as a derivative of the phenethylamine class, exhibits significant biological activities that have garnered attention in pharmacological research. This compound is structurally related to various psychoactive substances and has been studied for its potential therapeutic applications.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C11H16ClN2O2
  • Molecular Weight : 232.71 g/mol

The compound features a phenethylamine backbone with two methoxy groups at the 3 and 5 positions of the aromatic ring, which are critical for its biological activity.

The biological activity of this compound is believed to involve interactions with various neurotransmitter systems, particularly serotonin receptors. The presence of methoxy groups enhances its affinity for these receptors, potentially influencing mood and cognition.

Biological Activities

  • Serotonergic Activity :
    • The compound has been shown to act as a selective agonist for the serotonin 5-HT2A receptor, which is implicated in various neuropsychiatric conditions. This interaction may contribute to its psychoactive effects and potential therapeutic benefits in treating mood disorders .
  • Anticancer Properties :
    • Recent studies indicate that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines. For example, compounds with similar structures have shown IC50 values lower than those of established chemotherapeutics like doxorubicin .
  • Neuroprotective Effects :
    • Research suggests that this compound may possess neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases through modulation of neuroinflammatory pathways .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

  • A study published in PubMed demonstrated that similar compounds could inhibit p68 RNA helicase, suggesting a novel mechanism for anticancer activity through modulation of RNA metabolism .
  • Another investigation highlighted the compound's ability to induce apoptosis in cancer cells via activation of caspase pathways, indicating its potential as an anticancer agent .

Data Table: Biological Activities Comparison

CompoundTarget ReceptorIC50 (µM)Activity Type
(S)-1-(3,5-dimethoxyphenyl)ethanamine5-HT2A0.48Serotonergic Agonist
DoxorubicinVarious1.93Chemotherapeutic
RX-5902p68 RNA helicaseN/AAnticancer

Q & A

Q. What are the optimal synthetic routes for (S)-1-(3,5-dimethoxyphenyl)ethanamine hydrochloride?

The compound can be synthesized via transition metal-free catalytic reduction of primary amides using an abnormal N-heterocyclic carbene (NHC)-based potassium catalyst. For example, 3,5-dimethoxybenzamide is reduced with pinacolborane (HBPin) in dry toluene, yielding the hydrochloride salt with 90% efficiency . Alternative methods include asymmetric synthesis techniques to ensure chirality, such as enzymatic resolution or chiral auxiliary approaches .

Q. How can the structural identity and purity of this compound be confirmed experimentally?

Characterization typically involves:

  • 1H/13C NMR : Peaks at δ 6.74 (s, 2H, aromatic), 3.75–3.92 (s, methoxy and ethanamine protons), and 8.58 ppm (bs, ammonium protons) .
  • Mass spectrometry : Molecular ion peaks matching the molecular formula (C10H16ClNO2).
  • Chiral HPLC : To confirm enantiomeric purity using chiral stationary phases (e.g., polysaccharide-based columns) .

Q. What solvent systems are recommended for solubility studies of this compound?

The hydrochloride salt form enhances solubility in polar solvents:

  • High solubility in water, methanol, and DMSO.
  • Limited solubility in nonpolar solvents (e.g., hexane).
    Contradictions in solubility data may arise from crystallinity differences; recrystallization in ethanol/water mixtures improves reproducibility .

Advanced Research Questions

Q. How can researchers resolve enantiomeric impurities in synthetic batches of this compound?

Enantiomeric separation methods include:

  • Chiral chromatography : Using cellulose tris(3,5-dimethylphenylcarbamate) columns with hexane/isopropanol mobile phases .
  • Kinetic resolution : Employing enantioselective enzymes (e.g., lipases) to hydrolyze specific stereoisomers .
  • Diastereomeric salt formation : Reacting the racemic mixture with chiral acids (e.g., tartaric acid) to precipitate one enantiomer .

Q. What experimental designs are suitable for studying its interactions with neurotransmitter receptors?

  • Radioligand binding assays : Use tritiated dopamine or serotonin analogs to quantify affinity for dopaminergic/serotonergic receptors.
  • Functional assays : Measure cAMP accumulation or calcium flux in transfected HEK293 cells expressing target receptors .
  • Molecular docking : Computational modeling of the compound’s interaction with receptor active sites (e.g., 5-HT2A or D2 receptors) .

Q. How should researchers address contradictions in reported biological activity data?

Discrepancies may arise from:

  • Batch variability : Impurities like 3,5-dimethoxybenzamide (unreacted starting material) or N-alkylated byproducts. LC-MS/MS analysis at ppm levels is critical .
  • Assay conditions : Differences in pH, temperature, or buffer composition. Standardize protocols using reference compounds (e.g., dopamine HCl) .
  • Species specificity : Validate findings across multiple cell lines (e.g., human vs. rodent neuronal models) .

Q. What analytical methods are recommended for identifying degradation products under stress conditions?

  • Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/alkaline conditions.
  • HPLC-UV/HRMS : Monitor degradation pathways, such as demethylation (yielding 3,5-dihydroxyphenyl derivatives) or oxidation .
  • Stability-indicating assays : Use orthogonal methods (e.g., NMR and IR) to confirm structural changes .

Methodological Considerations

Q. How can researchers optimize reaction yields in large-scale synthesis?

  • Catalyst loading : Reduce NHC catalyst to 1 mol% while maintaining HBPin stoichiometry (4:1 ratio) .
  • Solvent choice : Replace toluene with THF for faster kinetics, but monitor racemization risks.
  • Workup protocols : Acid-base extraction (e.g., HCl/NaOH) to isolate the hydrochloride salt with >95% purity .

Q. What strategies are effective for minimizing byproduct formation during synthesis?

  • Temperature control : Maintain reactions at 25–30°C to prevent over-reduction or N-methylation.
  • Protecting groups : Temporarily block reactive sites (e.g., methoxy groups) using acetyl or benzyl protectors .
  • In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress in real time .

Q. How can the compound’s pharmacokinetic properties be evaluated in preclinical studies?

  • In vitro ADME : Assess metabolic stability using liver microsomes and permeability via Caco-2 cell monolayers.
  • Plasma protein binding : Equilibrium dialysis or ultrafiltration to measure unbound fraction .
  • In vivo PK : Administer intravenously/orally to rodents and quantify plasma levels via LC-MS/MS .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-1-(3,5-dimethoxyphenyl)ethanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
(S)-1-(3,5-dimethoxyphenyl)ethanamine hydrochloride

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